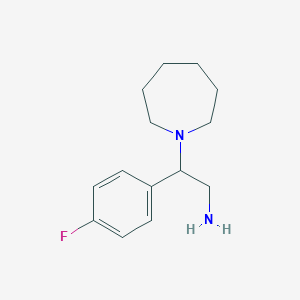

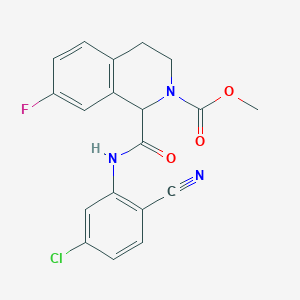

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine, also known as 4-F-AZE, is an organic compound that has been used in a variety of scientific research applications. It is an analog of the neurotransmitter dopamine, and has been used in the study of dopaminergic systems in the brain. 4-F-AZE has been studied for its ability to modulate the release of dopamine, and has been used in research related to drug addiction, Parkinson’s disease, and other disorders of the dopaminergic system.

Scientific Research Applications

Synthesis Techniques and Medicinal Chemistry

Efficient Synthesis Approaches : An efficient synthesis method for Aprepitant, an NK(1) receptor antagonist, was developed, showcasing a novel crystallization-induced diastereoselective transformation. This process involves the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process to yield the desired alpha-(fluorophenyl)morpholine derivative, highlighting innovative synthetic routes for complex molecules (Brands et al., 2003).

Protein Kinase Inhibitors : Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with one compound showing significant plasma stability and high activity (IC(50) PKB-alpha = 4 nM). This study exemplifies the structural optimization of azepane derivatives for targeted therapeutic applications (Breitenlechner et al., 2004).

Analytical and Structural Chemistry

Hydrogen-Bonding Patterns : Research on enaminones derivatives, including azepane analogues, revealed distinct hydrogen-bonding patterns. These structural insights are crucial for understanding molecular interactions and designing new compounds with desired physical and chemical properties (Balderson et al., 2007).

Antimicrobial and Antifungal Activities : The synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated antibacterial and antifungal activities. Such studies are foundational in developing new antimicrobial agents (Pejchal et al., 2015).

Environmental and Material Sciences

Selective Mercury Sensor : A novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of mercury highlights the application of azepane derivatives in environmental monitoring and pollution control (Wanichacheva et al., 2009).

Corrosion Inhibition : Cadmium(II) Schiff base complexes, including azepane derivatives, showed promising results as corrosion inhibitors on mild steel. This research intersects the fields of chemistry and materials engineering, showcasing the potential of azepane derivatives in industrial applications (Das et al., 2017).

properties

IUPAC Name |

2-(azepan-1-yl)-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVPSINUTZQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2719202.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)

![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/no-structure.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)